molecular formula C19H24N2O4S B2879931 (E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 897839-64-4

(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2879931
CAS No.: 897839-64-4
M. Wt: 376.47
InChI Key: BNQACWMCCJHUIF-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound based on the 4-thiazolidinone scaffold, a heterocyclic core recognized for its significant potential in anticancer research . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Members of the 4-thiazolidinone chemical class have been shown to exhibit potent cytotoxic activity against various cancer cell lines in vitro, including breast cancer models like MCF-7 cells . The mechanism of action for these compounds often involves the induction of programmed cell death, or apoptosis. Research on analogous structures indicates that 4-thiazolidinone derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of key executioner caspases (such as caspases 7, 8, 9, and 10) and a reduction in mitochondrial membrane potential . Furthermore, some compounds in this class can influence the expression of critical apoptotic proteins, including tumor suppressor p53 and pro-apoptotic Bax, and promote the release of cytochrome C . Another proposed mechanism involves the enhanced generation of Reactive Oxygen Species (ROS), suggesting that oxidative stress may contribute to the anticancer potential of these molecules . The morpholino substituent in this compound is a common pharmacophore intended to influence solubility and binding affinity, while the benzylidene moiety is a key structural feature for biological activity in this compound family. Researchers investigating novel oncology therapeutics, particularly those focusing on apoptosis-inducing agents, may find this compound valuable. It is supplied for laboratory research purposes only.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-9-25-15-6-5-14(12-16(15)24-4-2)13-17-18(22)20-19(26-17)21-7-10-23-11-8-21/h5-6,12-13H,3-4,7-11H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQACWMCCJHUIF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(3-ethoxy-4-propoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and significant biological activities, supported by various studies and data.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway includes the formation of the thiazole ring followed by the introduction of the ethoxy and propoxy groups through alkylation reactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated inhibitory effects against various bacterial strains, suggesting that this compound may also possess comparable activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A recent study indicated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies on a related thiazole compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells. While specific data for this compound is currently limited, it is hypothesized to exhibit similar potency based on structural similarities.

Enzyme Inhibition

Thiazoles are known to inhibit various enzymes, including those involved in cancer progression and microbial resistance. Studies suggest that this compound may inhibit enzymes such as topoisomerase and proteases, which are critical in tumor growth and microbial survival.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazol-4(5H)-ones

Compound Name Substituents (5-position) 2-Position Group Configuration Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 3-Ethoxy-4-propoxybenzylidene Morpholine E Not reported Predicted: C=O ~1700 cm⁻¹; vinylidene H ~7.6 ppm
(Z)-6a (3-Methyl-1-phenylpyrazol-4-yl)methylidene Morpholine Z 264–265 C=O at 1705 cm⁻¹; vinylidene H at 7.66 ppm
(Z)-6b (4-Methylimidazol-5-yl)methylidene Morpholine Z 270–272 NH stretch at 3200 cm⁻¹; C=O at 1698 cm⁻¹
(Z)-5a Pyrazol-4-ylmethylidene Piperidine Z Not reported Vinylidene H at 7.66 ppm; piperidine CH2 at 3.6–4.0 ppm
(5Z)-5-(3-Nitrobenzylidene) derivative 3-Nitrobenzylidene Piperazine Z Not reported Not reported

Key Observations :

  • Substituent Effects : The ethoxy-propoxy group in the target compound increases steric bulk and lipophilicity compared to methyl or nitro groups in analogs .
  • Heterocyclic Groups : Morpholine (target compound) vs. piperidine or piperazine (analogs) modulates electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .

Key Insights :

  • Antimicrobial Activity : Morpholine-containing derivatives (e.g., 6a ) show moderate antimicrobial effects, suggesting the target compound may share this profile.
  • Antitumor Potential: Piperidine analogs exhibit activity against leukemia cells, but the ethoxy-propoxy group in the target compound could enhance selectivity for solid tumors due to improved membrane permeability .
  • Antifungal Activity : Ethylidene derivatives with morpholine (e.g., 5e ) demonstrate potency against Candida spp., implying that the target’s benzylidene group may further optimize this activity.

Computational and Spectroscopic Comparisons

  • IR/NMR: The target compound’s C=O stretch (~1700 cm⁻¹) and vinylidene proton (~7.6 ppm) align with morpholinothiazol-4-ones in and .
  • Lipophilicity : The ethoxy-propoxy substituent likely increases logP compared to methyl or nitro analogs, as seen in collision cross-section predictions for related compounds .

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